2-Methoxy-6-(pyrrolidin-3-YL)pyridine 2-Methoxy-6-(pyrrolidin-3-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 1196156-54-3
VCID: VC13513037
InChI: InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)8-5-6-11-7-8/h2-4,8,11H,5-7H2,1H3
SMILES: COC1=CC=CC(=N1)C2CCNC2
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

2-Methoxy-6-(pyrrolidin-3-YL)pyridine

CAS No.: 1196156-54-3

Cat. No.: VC13513037

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(pyrrolidin-3-YL)pyridine - 1196156-54-3

Specification

CAS No. 1196156-54-3
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 2-methoxy-6-pyrrolidin-3-ylpyridine
Standard InChI InChI=1S/C10H14N2O/c1-13-10-4-2-3-9(12-10)8-5-6-11-7-8/h2-4,8,11H,5-7H2,1H3
Standard InChI Key CZCIYWVYEADJPW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C2CCNC2
Canonical SMILES COC1=CC=CC(=N1)C2CCNC2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2-Methoxy-6-(pyrrolidin-3-yl)pyridine belongs to the class of substituted pyridines, featuring a six-membered aromatic ring fused with a five-membered pyrrolidine ring. The molecular formula is C10H14N2O, with a molecular weight of 178.23 g/mol. The IUPAC name derives from the pyridine backbone, where substituents are assigned positions based on standard numbering conventions:

  • Methoxy group (-OCH3) at position 2.

  • Pyrrolidin-3-yl group (a saturated five-membered amine ring) at position 6.

The stereochemistry of the pyrrolidine moiety introduces chirality, with the 3-yl substitution creating a stereocenter that may influence biological activity .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-methoxy-6-(pyrrolidin-3-yl)pyridine can be inferred from methodologies used for analogous compounds. A plausible multi-step approach involves:

  • Nitration and Functionalization: Starting with 2-aminopyridine, nitration introduces a nitro group at position 5, followed by methoxylation via nucleophilic substitution .

  • Pyrrolidine Incorporation: Transition metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) attach the pyrrolidine moiety. For example, palladium catalysts facilitate C-N bond formation between a halogenated pyridine intermediate and pyrrolidine derivatives .

Example Reaction Scheme:

2-Chloro-5-nitropyridine+PyrrolidinePd/C, H22-Methoxy-6-(pyrrolidin-3-yl)pyridine\text{2-Chloro-5-nitropyridine} + \text{Pyrrolidine} \xrightarrow{\text{Pd/C, H}_2} \text{2-Methoxy-6-(pyrrolidin-3-yl)pyridine}

Reaction conditions (temperature, solvent, catalyst loading) significantly impact yield and purity. Hydrogenation steps, as described in malaridine intermediate syntheses, achieve nitro-to-amine reductions with high efficiency .

Key Challenges and Optimization

  • Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction kinetics and steric effects.

  • Stereochemical Control: Asymmetric synthesis techniques or chiral resolution may be necessary to isolate enantiomerically pure forms.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its dual hydrophilic (pyrrolidine) and hydrophobic (pyridine) regions:

  • Aqueous Solubility: Moderate (~1–10 mg/mL) due to the amine group’s protonation at physiological pH.

  • Organic Solubility: High in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH2Cl2).

Stability studies on related pyridines indicate susceptibility to oxidative degradation at elevated temperatures, necessitating storage under inert atmospheres .

Acid-Base Behavior

The pyrrolidine nitrogen (pKa ~10.5) acts as a weak base, while the pyridine ring (pKa ~4.8) exhibits mild acidity. This amphoteric behavior enables pH-dependent solubility and interaction with biological targets .

CompoundStructural VariationBiological Activity
2-Methoxy-6-(pyrrolidin-1-yl)pyridinePyrrolidine at position 1Lower receptor selectivity
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridineIodo substitution at position 3Enhanced halogen bonding
Imidazo[1,2-a]pyridine derivativesFused imidazole ringPI3Kα inhibition (IC50: 10–100 nM)

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold serves as a precursor for:

  • Kinase Inhibitors: Modifications at the pyrrolidine nitrogen could enhance selectivity for oncogenic targets.

  • Neurological Agents: Pyrrolidine-containing compounds often exhibit blood-brain barrier permeability, relevant to CNS drug design .

Material Science

Conjugated pyridine-pyrrolidine systems show promise in organic electronics due to their electron-deficient aromatic cores and tunable redox properties.

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